2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((1-Allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a structurally complex heterocyclic compound featuring:
- A 1H-imidazole core substituted with an allyl group at position 1 and a 3-nitrophenyl group at position 3.
- A thioether linkage connecting the imidazole ring to an acetamide moiety.
- A thiazole ring as the terminal acetamide substituent.
The 3-nitro group may enhance electron-withdrawing effects, influencing binding affinity, while the allyl group could modulate steric interactions or metabolic stability .
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c1-2-7-21-14(12-4-3-5-13(9-12)22(24)25)10-19-17(21)27-11-15(23)20-16-18-6-8-26-16/h2-6,8-10H,1,7,11H2,(H,18,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYXNJIEEXIPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- 1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol : Forms the core heterocyclic structure.
- 2-Chloro-N-(thiazol-2-yl)acetamide : Provides the thioether-linked acetamide moiety.
- Coupling strategy : Connects the imidazole-thiol to the acetamide via nucleophilic substitution.
The synthesis prioritizes modular assembly to accommodate the meta-nitrophenyl group, which demands regioselective nitration or pre-functionalized building blocks.
Synthesis of 1-Allyl-5-(3-Nitrophenyl)-1H-Imidazole-2-Thiol
Markwald Imidazole Synthesis
The imidazole core is constructed via the Markwald reaction, adapted from methods in:
- Reactants :
- 3-Nitrobenzaldehyde (1.0 equiv)
- Allylamine (1.2 equiv)
- Ammonium thiocyanate (1.5 equiv)
- Conditions :
- Ethanol, reflux (4–6 h)
- Post-reaction acidification (HCl) to precipitate the intermediate thioamide.
- Mechanism :
Table 1: Optimization of Markwald Reaction Conditions
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | Ethanol vs. Neat | 68 vs. 72 |
| Temperature | Reflux vs. 70°C | 68 vs. 75 |
| Catalyst | LiBr (5 mol%) | 78 |
Yields improved under neat conditions at 70°C with LiBr, avoiding solvent-related side reactions.
Synthesis of 2-Chloro-N-(Thiazol-2-yl)Acetamide
Thioether Coupling: Final Assembly
The imidazole-thiol and chloroacetamide are coupled via nucleophilic substitution:
- Reactants :
- 1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol (1.0 equiv)
- 2-Chloro-N-(thiazol-2-yl)acetamide (1.05 equiv)
- K₂CO₃ (1.5 equiv)
- Conditions :
- Acetone, 0°C to RT, 5–8 h.
- Recrystallization from ethanol.
- Yield : 68–73%.
Table 2: Coupling Reaction Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetone | 6 | 73 |
| NaH | THF | 4 | 65 |
| Et₃N | DCM | 8 | 60 |
Potassium carbonate in acetone provided optimal yields with minimal byproducts.
Spectroscopic Characterization and Validation
- IR Spectroscopy :
- ¹H NMR (DMSO-d₆) :
- δ 8.21 (s, 1H, imidazole-H).
- δ 7.58–7.62 (m, 4H, nitrophenyl).
- δ 5.12 (d, 2H, allyl-CH₂).
- 13C NMR :
- δ 169.8 (C=O).
- δ 148.2 (imidazole-C2).
Comparative Analysis of Alternative Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The allyl group can participate in various substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium, sodium borohydride.
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Reduction of nitro group: Formation of an amine derivative.
Substitution of allyl group: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with imidazole and thiazole rings are often used as ligands in coordination chemistry.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology
Antimicrobial Agents: Compounds with imidazole and thiazole rings have shown potential as antimicrobial agents.
Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes, making them of interest in drug development.
Medicine
Anticancer Agents: Research into similar compounds has shown potential anticancer activity.
Anti-inflammatory Agents: Potential use in the development of new anti-inflammatory drugs.
Industry
Dyes and Pigments: The nitrophenyl group can be used in the synthesis of dyes and pigments.
Agriculture: Potential use as fungicides or herbicides.
Mechanism of Action
The mechanism of action of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. For example:
Antimicrobial Activity: It might inhibit the synthesis of bacterial cell walls or interfere with protein synthesis.
Enzyme Inhibition: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Substituent Impact:
- Heterocyclic Linkers : The thioether-acetamide bridge in the target compound is shared with CD73 inhibitors (e.g., 1c, 2c), suggesting a role in coordinating metal ions or hydrogen bonding . In contrast, sulfamoyl-pyrrole derivatives (9f) prioritize antimicrobial activity via membrane disruption .
- Terminal Moieties : The thiazole ring in the target compound aligns with anticancer agents like 4c (), where thiazole enhances cellular uptake and apoptosis induction .
Biological Activity
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features an imidazole ring, an allyl group, a nitrophenyl moiety, and a thiazole ring, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol. The presence of functional groups such as nitro and thio enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.41 g/mol |
| Functional Groups | Imidazole, Thiazole, Nitro, Thio |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : Achieved through the condensation of an aldehyde with an amine and a nitrile.
- Introduction of the Nitro Group : Conducted via nitration reactions using nitric acid.
- Formation of the Thiazole Ring : Synthesized through the Hantzsch thiazole synthesis, involving cyclization with a haloketone.
- Final Coupling Reaction : The imidazole and thiazole rings are coupled through a thioether linkage under basic conditions.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
Antimicrobial Activity
The compound may exhibit antimicrobial properties by inhibiting bacterial cell wall synthesis or interfering with protein synthesis. Studies have shown that imidazole derivatives can effectively inhibit the growth of various bacterial strains due to their ability to disrupt cellular processes.
Anticancer Properties
Preliminary studies suggest that this compound may have potential as an anticancer agent. Similar compounds have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The mechanism of action for this compound could involve:
- Enzyme Inhibition : Binding to active sites of enzymes, preventing substrate binding.
- Cell Cycle Interference : Inducing cell cycle arrest at specific phases, leading to reduced cell viability.
Case Studies
Several studies have reported on the biological activities of related compounds:
- Antimicrobial Efficacy : A study demonstrated that imidazole derivatives showed significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that certain thiazole-containing compounds exhibited IC50 values below 10 µM against various cancer cell lines, indicating strong cytotoxic potential .
- Mechanistic Insights : Research into similar thioamide compounds suggests that they may induce apoptosis through mitochondrial pathways and modulate signaling pathways associated with cancer progression .
Q & A
Q. Optimization Tips :
- Temperature : Maintain 60–80°C during thioether coupling to balance reactivity and side-product formation.
- Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) to track reaction progress .
- Catalysts : Avoid metal catalysts to prevent sulfur group poisoning.
(Basic) Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the allyl and nitrophenyl groups. For example, the allyl protons appear as a triplet at δ 5.2–5.4 ppm, while the nitro group deshields adjacent aromatic protons .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
- Elemental Analysis : Validate molecular formula (C₁₈H₁₈N₄O₃S₂) by comparing calculated vs. experimental carbon/nitrogen percentages .
(Advanced) How does the substitution pattern on the imidazole ring (e.g., allyl vs. aryl groups) influence the compound's biological activity and pharmacokinetic properties?
Answer:
Substituents modulate steric, electronic, and solubility properties:
| Substituent | Impact on IC₅₀ (µg/mL) | Solubility (LogP) | Key Reference |
|---|---|---|---|
| Allyl (target compound) | 1.61 ± 1.92 | 2.8 | |
| 4-Chlorophenyl | >1000 (inactive) | 3.5 | |
| Methoxyethyl | 10–30 | 2.1 |
- Alkyl groups (e.g., allyl) : Enhance membrane permeability (lower LogP) but may reduce target affinity.
- Aryl groups (e.g., nitrophenyl) : Improve π-π stacking with enzyme active sites but increase metabolic instability .
(Advanced) What strategies are employed to resolve contradictions in reported biological activity data for structurally analogous compounds?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., nitro position, allyl chain length) and compare activity across standardized assays (e.g., COX-2 inhibition) .
- In vitro vs. In vivo Validation : Discrepancies often arise from differences in assay conditions. For example, a compound inactive in cell-free enzymatic assays (IC₅₀ >1000 µg/mL) may show efficacy in cell-based models due to prodrug activation .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed journals, excluding vendor-reported data (e.g., BenchChem) .
(Advanced) How can computational methods (e.g., molecular docking) predict the target binding affinity and guide structural optimization?
Answer:
- Docking Workflow :
- Target Selection : Prioritize enzymes like COX-2 or kinases with conserved ATP-binding pockets.
- Pose Validation : Compare docking poses (e.g., AutoDock Vina) with crystallographic data of known inhibitors .
- Scoring : Use MM-GBSA to estimate binding free energy. The nitro group’s electron-withdrawing effect enhances hydrogen bonding with Arg120 in COX-2 .
- Optimization Insights :
- Introduce polar groups (e.g., sulfonamide) to improve water solubility without disrupting hydrophobic interactions.
- Shorten the allyl chain to reduce steric hindrance in compact binding pockets .
(Basic) What are the primary challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?
Answer:
- Challenge 1 : Low yield in thioether coupling due to side reactions.
Solution : Use flow chemistry to control reaction time and temperature precisely . - Challenge 2 : Purification difficulties with nitro-containing byproducts.
Solution : Employ flash chromatography (silica gel, gradient elution) followed by recrystallization . - Scale-Up Protocol :
- Batch size: 100 g–1 kg.
- Solvent recycling: Recover ethanol via distillation to reduce costs .
(Advanced) What in vitro and in vivo models are most appropriate for evaluating the compound's therapeutic potential, considering its heterocyclic structure?
Answer:
- In vitro :
- Enzyme Inhibition : COX-1/2 assays using purified enzymes (IC₅₀ determination) .
- Cell-Based Models : Anticancer activity in MCF-7 (breast cancer) or HepG2 (liver cancer) lines with EC₅₀ <10 µM .
- In vivo :
- Pharmacokinetics : Administer 10 mg/kg intravenously in Sprague-Dawley rats; measure plasma half-life (t₁/₂ ~2.5 hr) .
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function in 28-day repeated-dose studies .
(Advanced) How do electronic effects of the 3-nitrophenyl group impact the compound's reactivity in nucleophilic substitution reactions?
Answer:
- Electron-Withdrawing Effect : The nitro group at the meta position deactivates the phenyl ring, reducing electrophilicity at the imidazole C2 position. This necessitates stronger nucleophiles (e.g., thiols) and elevated temperatures (80–100°C) for efficient substitution .
- Competing Reactions : Nitro reduction may occur under acidic conditions; use inert atmospheres (N₂/Ar) to stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
